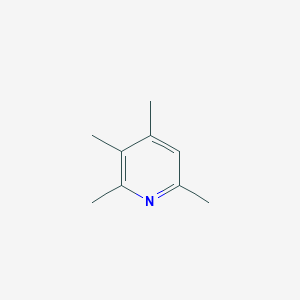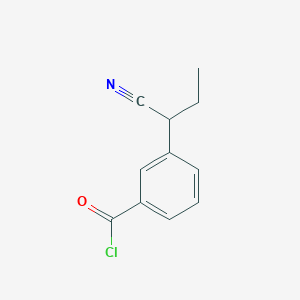
2,3,4,6-Tetramethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetramethylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, characterized by the presence of four methyl groups attached to the 2nd, 3rd, 4th, and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,6-Tetramethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetramethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetramethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple methyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. It can modulate the activity of specific enzymes by binding to their active sites, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: Another methylated derivative of pyridine, known for its use as a hindered base in organic synthesis.
2,3,5,6-Tetramethylpyridine: Similar to 2,3,4,6-Tetramethylpyridine but with different methyl group positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct steric and electronic effects. This makes it particularly useful in selective catalytic reactions and as a precursor for synthesizing complex organic molecules .
Propiedades
Número CAS |
20820-82-0 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
2,3,4,6-tetramethylpyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5H,1-4H3 |
Clave InChI |
QBSVEFGWBSANTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)

